
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- is a complex organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a piperidinyl group, which is a six-membered ring containing nitrogen, attached to the pyran ring
Vorbereitungsmethoden
The synthesis of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- involves several steps. One common method is the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound.
Analyse Chemischer Reaktionen
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- involves its interaction with various molecular targets. The piperidinyl group can interact with enzymes and receptors in biological systems, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- can be compared with other similar compounds such as:
2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-: This compound has a similar pyran structure but with different substituents, leading to distinct chemical properties and applications.
Tetrahydro-4H-pyran-4-ol: Another related compound with a simpler structure, used in different industrial applications.
The uniqueness of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- lies in its specific substituents, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
84186-06-1 |
|---|---|
Molekularformel |
C11H21NO2 |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
4-methyl-3-piperidin-1-yloxan-4-ol |
InChI |
InChI=1S/C11H21NO2/c1-11(13)5-8-14-9-10(11)12-6-3-2-4-7-12/h10,13H,2-9H2,1H3 |
InChI-Schlüssel |
FQMGGPWWQDTNAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOCC1N2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



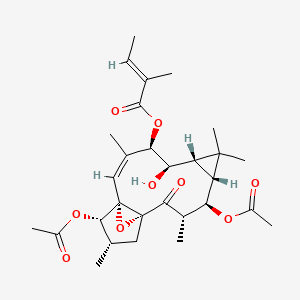
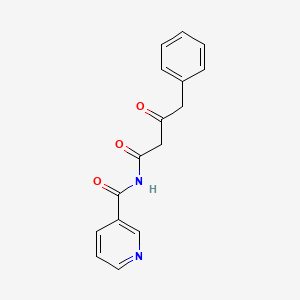
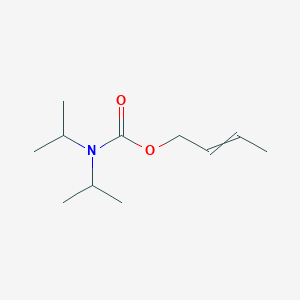

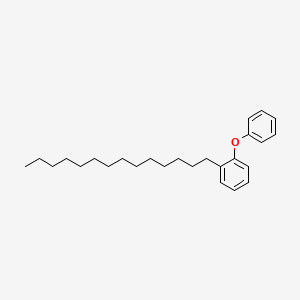

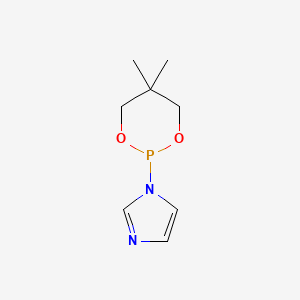
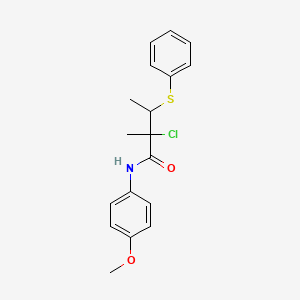


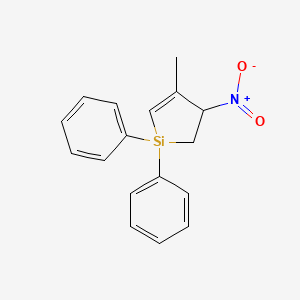
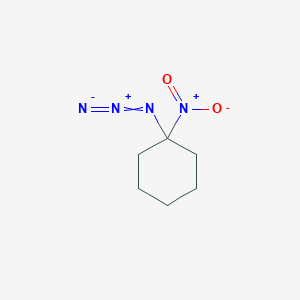
![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
